3-methylhexa-2,5-dien-1-ol
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Overview
Description
3-methylhexa-2,5-dien-1-ol is an organic compound with the molecular formula C7H12O. It is a terpene alcohol that is found in the essential oils of various plants, including Lavandula angustifolia, Commiphora mukul, and Anethum graveolens. This compound is known for its clear, colorless liquid form and strong, sweet odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-methylhexa-2,5-dien-1-ol can be synthesized through several methods:
Acid-catalyzed Dehydration of Menthol or Related Terpene Alcohols: This method involves the formation of an intermediate acid of the alcohol, followed by a rearrangement to form the desired diene.
Epoxidation of the Corresponding Diene: This method involves the conversion of a diene to an epoxide, which is then rearranged to form the desired alcohol.
Rearrangement of a Cyclopropyl Alcohol: This method involves the rearrangement of a cyclopropyl alcohol to form the desired diene.
Selective Oxidation of the Methyl Group of Isoprene: This method involves the selective oxidation of the methyl group of isoprene to form the desired alcohol.
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methylhexa-2,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and ozone.
Reduction: Common reagents include hydrogen gas and metal catalysts.
Substitution: Common reagents include halogens and acids.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Halogenated alcohols.
Scientific Research Applications
3-methylhexa-2,5-dien-1-ol has various scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antioxidant, antibacterial, and antifungal properties.
Medicine: Investigated for its potential use in treating respiratory disorders such as asthma and bronchitis.
Industry: Used in the production of fragrances and flavors due to its pleasing scent.
Mechanism of Action
The mechanism of action of 3-methylhexa-2,5-dien-1-ol involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with cellular components, leading to various biochemical and physiological effects . For example, its antioxidant properties are due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Comparison with Similar Compounds
Similar Compounds
Menthol: A terpene alcohol with a similar structure but different functional groups.
Linalool: Another terpene alcohol found in essential oils with similar biological activities.
Geraniol: A terpene alcohol with a similar structure and scent.
Uniqueness
3-methylhexa-2,5-dien-1-ol is unique due to its specific structure, which includes a cyclic 4-carbon ring with a 3-carbon unsaturated tail substituted with a methyl group. This structure contributes to its versatile properties and wide range of applications in various fields.
Properties
CAS No. |
855905-85-0 |
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Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(2E)-3-methylhexa-2,5-dien-1-ol |
InChI |
InChI=1S/C7H12O/c1-3-4-7(2)5-6-8/h3,5,8H,1,4,6H2,2H3/b7-5+ |
InChI Key |
NMSPFMZHXLPNEI-FNORWQNLSA-N |
Isomeric SMILES |
C/C(=C\CO)/CC=C |
Canonical SMILES |
CC(=CCO)CC=C |
Purity |
95 |
Origin of Product |
United States |
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